

Torkinib PP242 mTORC2 inhibition challenges

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Compound Focus: Torkinib

CAS No.: 1092351-67-1

Cat. No.: S548538

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mTOR Inhibitor Profile: Torkinib (PP242)

The table below summarizes the core biochemical characteristics of PP242.

Parameter	Specification
Common Name	Torkinib (PP242)
CAS Number	1092351-67-1 [1]
Molecular Weight	308.34 g/mol [1] [2]
Target	mTOR Kinase [3] [4]
Mechanism of Action	Selective, ATP-competitive inhibitor [1] [3]
IC50 (mTOR)	8 nM [1] [3] [2]
IC50 (mTORC1)	30 nM [1]
IC50 (mTORC2)	58 nM [1]
Primary Effect	Dual inhibition of mTORC1 & mTORC2; blocks rapamycin-resistant outputs [3] [4]

Parameter	Specification
Key Research Applications	Cancer research (leukemia, multiple myeloma, solid tumors), autophagy studies, cell proliferation and survival analysis [3] [2]

Experimental Protocols & Best Practices

For reliable and reproducible results, please adhere to the following protocols.

Solution Preparation

- **Solubility:** PP242 is soluble in **DMSO** at **≥50 mg/mL (162.16 mM)** [1]. It is also soluble in ethanol with gentle warming and sonication [5].
- **Stock Solution:** Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO.
- **Storage:** Aliquot and store the solid drug desiccated at **-20°C**. Stock solutions in DMSO are stable below **-20°C for at least 6 months**. Avoid repeated freeze-thaw cycles [1] [5].
- **Working Concentration:** A common and effective working concentration for cell-based assays is **1 μM** [2]. Always perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Cell-Based Assay Conditions

The table below outlines established experimental conditions from published research.

Assay Type	Cell Lines Cited	PP242 Concentration	Incubation Time	Key Readouts / Effects
Pathway Inhibition (Western Blot)	U87vIII, Rh30, HT29 [2]	0.04 - 2.5 μM	30 min - 24 h	↓p-S6K1 (mTORC1), ↓p-Akt-S473 (mTORC2), ↓p-4E-BP1 [3] [2] [4]
Cell Viability / Proliferation	AGS, MKN45, various colon cancer lines [2]	0 - 1000 nM	24 - 48 h	Decreased cell viability; more complete inhibition than rapamycin [3]

Assay Type	Cell Lines Cited	PP242 Concentration	Incubation Time	Key Readouts / Effects
Apoptosis Assay	MG63, U2OS, Saos-2, MCF-7 [2]	100 - 200 nM	36 h	Induction of apoptosis [3] [2]
Migration Assay	Saos-2 [2]	100 nM	30 min pre-treatment	Prevention of cell migration [2]

Troubleshooting Common Issues

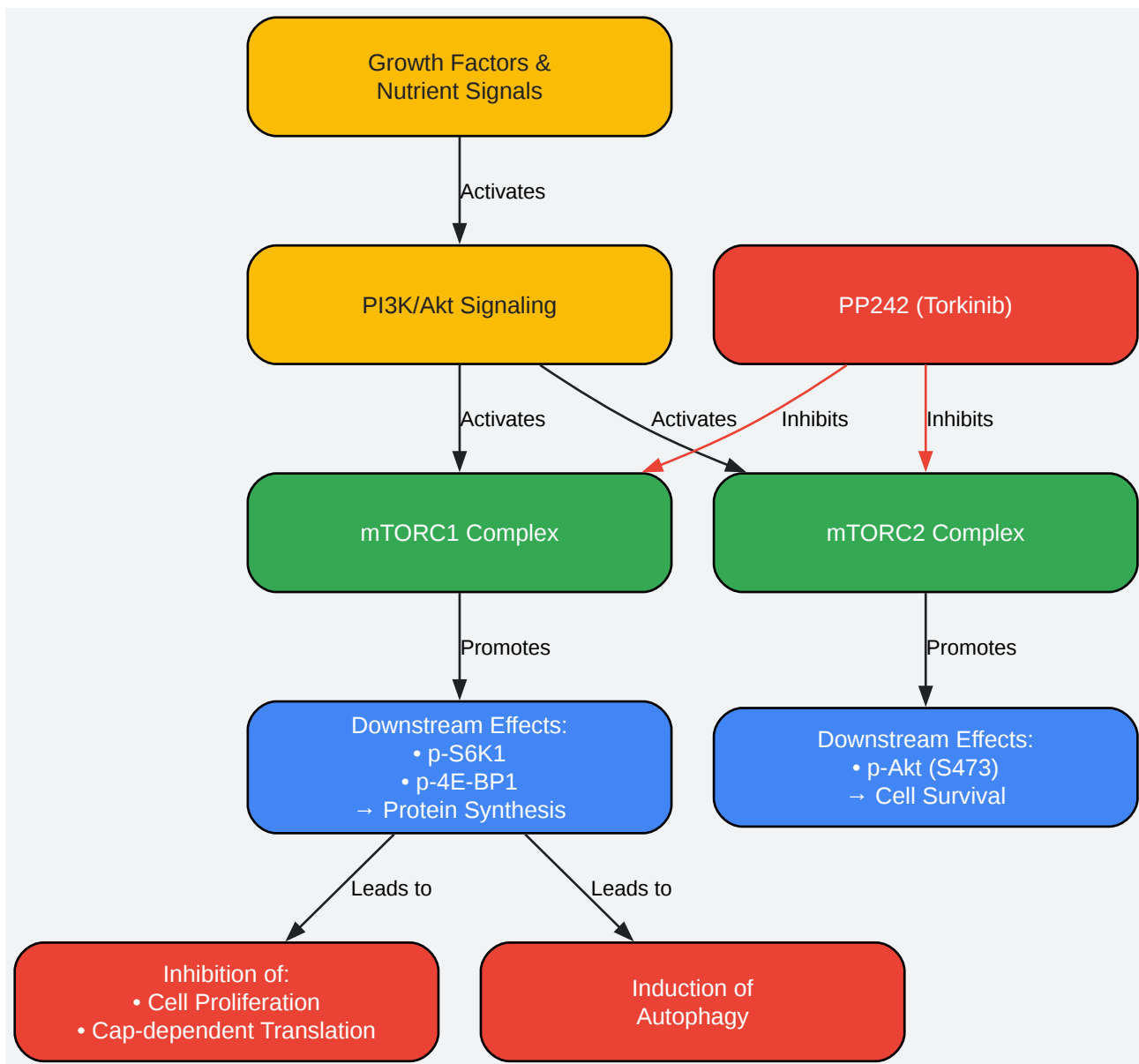
Here are solutions to frequently encountered problems.

- Issue: Inconsistent Pathway Inhibition
 - **Potential Cause:** Incomplete inhibition of mTORC1 or feedback mechanisms.
 - **Solution:** Unlike rapamycin, PP242 completely inhibits key mTORC1 outputs like 4E-BP1 phosphorylation [4]. Confirm complete pathway inhibition by Western blot for **p-4E-BP1 (T36/45)** in addition to p-S6. Use a higher concentration (e.g., 1 μ M) or longer pre-incubation time if necessary [2] [4].
- Issue: Off-Target Effects at High Concentrations
 - **Potential Cause:** PP242 can inhibit other kinases like PI3K δ (IC50 ~100 nM) and DNA-PK (IC50 ~410 nM) at higher doses [1] [3].
 - **Solution:** Use the lowest effective concentration. For critical validation of mTOR-specific effects, use a second, structurally distinct mTOR kinase inhibitor (e.g., Torin1) as a control [4].
- Issue: Unexpected Activation of ERK
 - **Potential Cause:** PP242 has been shown to induce feedback activation of the ERK pathway in some cancer cells (e.g., multiple myeloma, colon cancer) [3].
 - **Solution:** This is a known biological response, not an experimental artifact. For studies where ERK activation may confound results, consider co-treatment with a MEK inhibitor (e.g., U0126) [3].
- Issue: Poor Solubility or Precipitation

- **Potential Cause:** Improper handling of stock solution.
- **Solution:** Ensure DMSO is fresh and anhydrous. Use gentle warming and brief sonication to fully dissolve the compound. When adding to cell culture, dilute the stock solution into pre-warmed media while vortexing to ensure even distribution.

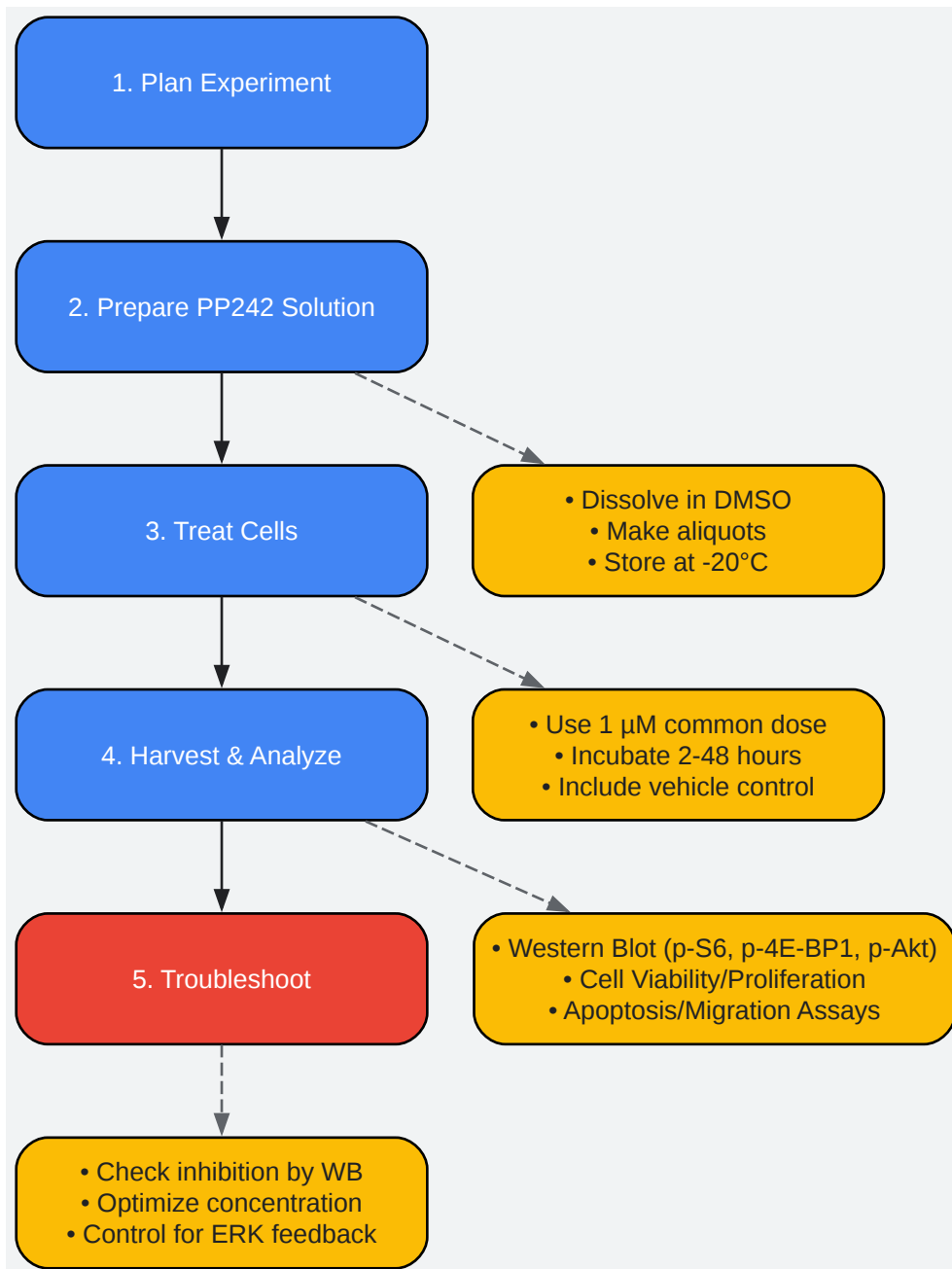
mTOR Signaling Pathway & Experimental Workflow

To help visualize the experimental process and the mechanism of PP242, refer to the following diagrams.



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This diagram illustrates how PP242 acts as an ATP-competitive inhibitor, directly targeting the kinase activity of both mTOR complexes to block downstream signaling pathways that control cell growth and survival [3] [4].



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This workflow outlines the key steps for a successful cell-based experiment with PP242, from proper compound preparation to analysis and troubleshooting [1] [2] [4].

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